molecular formula C8H9BrN2O B3240412 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine CAS No. 1433999-78-0

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Cat. No. B3240412
CAS RN: 1433999-78-0
M. Wt: 229.07 g/mol
InChI Key: WHICEIACQGPSMU-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine” is an organic compound that contains a bromophenyl group, a hydroxyimino group, and an ethylamine group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of reactions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide an accurate analysis of this compound’s properties .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific research, it’s difficult to predict the exact mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide an accurate analysis of this compound’s safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity, or exploration of its potential uses in various industries .

properties

IUPAC Name

2-(4-bromophenyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHICEIACQGPSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

422560-40-5
Record name 422560-40-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine
Reactant of Route 2
2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine
Reactant of Route 3
2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

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